molecular formula C15H14FN3O B14950705 N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide

N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide

Cat. No.: B14950705
M. Wt: 271.29 g/mol
InChI Key: UHWUTRGDRDQCGR-VCHYOVAHSA-N
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Description

N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-(phenylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis.

Comparison with Similar Compounds

N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2-Chlorophenyl)methylidene]-2-(phenylamino)acetohydrazide
  • N’-[(E)-(2-Bromophenyl)methylidene]-2-(phenylamino)acetohydrazide
  • N’-[(E)-(2-Methylphenyl)methylidene]-2-(phenylamino)acetohydrazide

These compounds share a similar hydrazone structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.

Properties

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

2-anilino-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H14FN3O/c16-14-9-5-4-6-12(14)10-18-19-15(20)11-17-13-7-2-1-3-8-13/h1-10,17H,11H2,(H,19,20)/b18-10+

InChI Key

UHWUTRGDRDQCGR-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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